molecular formula C14H20Cl2N2O2 B1405783 tert-Butyl (2-((2,4-dichlorobenzyl)amino)ethyl)carbamate CAS No. 1439823-61-6

tert-Butyl (2-((2,4-dichlorobenzyl)amino)ethyl)carbamate

Cat. No.: B1405783
CAS No.: 1439823-61-6
M. Wt: 319.2 g/mol
InChI Key: LEECOBDSVZVCCJ-UHFFFAOYSA-N
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Biological Activity

Tert-Butyl (2-((2,4-dichlorobenzyl)amino)ethyl)carbamate is a chemical compound with significant potential in medicinal chemistry due to its unique structural features. The presence of a dichlorobenzyl moiety enhances its lipophilicity, which is crucial for biological activity and bioavailability. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₂₀Cl₂N₂O₂
  • Molecular Weight : 317.24 g/mol
  • Structural Features :
    • Tert-butyl group
    • Amino group
    • Carbamate functional group
    • Dichlorobenzyl moiety

The structural components of this compound contribute to its unique reactivity and biological interactions. The dichloro substitution is particularly notable for enhancing its reactivity compared to similar compounds.

Pharmacological Properties

Research indicates that carbamate derivatives, including this compound, exhibit a range of pharmacological activities:

  • Anti-inflammatory Activity : Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
  • Anticancer Properties : The compound's structural features may allow it to interact with cancer cell pathways, potentially inhibiting tumor growth. Preliminary studies indicate that derivatives with similar moieties have shown cytotoxic effects against various cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of specific enzymes, thereby blocking their activity. This interaction can disrupt various biochemical pathways critical for cell survival and proliferation.
  • Receptor Modulation : It may also modulate receptor activity, influencing signaling pathways involved in inflammation and cancer progression.
  • Lipophilicity : The presence of the dichlorobenzyl group enhances the compound's lipophilicity, improving its absorption and distribution in biological systems.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial properties of various carbamate derivatives against resistant strains of Streptococcus pneumoniae. Compounds structurally related to this compound showed significant antibacterial activity, particularly against erythromycin-resistant strains. The introduction of specific functional groups was found to enhance efficacy against these resistant bacteria .

CompoundMIC (μg/ml)Activity
Compound A0.5Effective against S. pneumoniae
Compound B1.0Moderate activity
This compoundTBDUnder investigation

Case Study 2: Anticancer Activity

Another study assessed the cytotoxic effects of carbamate derivatives on various cancer cell lines. The results indicated that compounds with similar structures exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting promising anticancer potential for this compound .

Cell LineIC50 (μM)Reference Drug IC50 (μM)
A431<1015
Jurkat<512
HepG2<810

Properties

IUPAC Name

tert-butyl N-[2-[(2,4-dichlorophenyl)methylamino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl2N2O2/c1-14(2,3)20-13(19)18-7-6-17-9-10-4-5-11(15)8-12(10)16/h4-5,8,17H,6-7,9H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEECOBDSVZVCCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNCC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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